9-(Tert-butyl)-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine
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Overview
Description
9-(Tert-butyl)-1,2,3,4,7,8,9,10-octahydro1benzothieno[2,3-b]quinolin-11-amine is a complex organic compound with the following chemical formula:
C27H25N3OS
. It belongs to the class of heterocyclic compounds and exhibits intriguing pharmacological properties.Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it in the laboratory for specific studies.
Chemical Reactions Analysis
Reactivity: The compound can undergo various chemical reactions, including:
- Oxidation : It may be oxidized under suitable conditions.
- Reduction : Reduction reactions can modify its structure.
- Substitution : Substituents can be introduced at specific positions.
- Oxidation : Common oxidizing agents like potassium permanganate or chromic acid.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas over a catalyst.
- Substitution : Appropriate nucleophiles or electrophiles.
Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed experimental data are scarce.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stereochemistry, and potential as a building block for novel compounds.
Biology and Medicine:Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are challenging due to limited data, we can highlight its uniqueness compared to related compounds. Unfortunately, no comprehensive list of similar compounds is readily available.
Properties
Molecular Formula |
C19H26N2S |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
9-tert-butyl-1,2,3,4,7,8,9,10-octahydro-[1]benzothiolo[2,3-b]quinolin-11-amine |
InChI |
InChI=1S/C19H26N2S/c1-19(2,3)11-8-9-14-13(10-11)17(20)16-12-6-4-5-7-15(12)22-18(16)21-14/h11H,4-10H2,1-3H3,(H2,20,21) |
InChI Key |
IMKUDKQDFZSLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C3C4=C(CCCC4)SC3=N2)N |
Origin of Product |
United States |
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